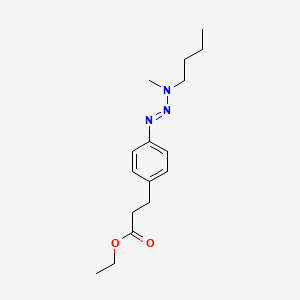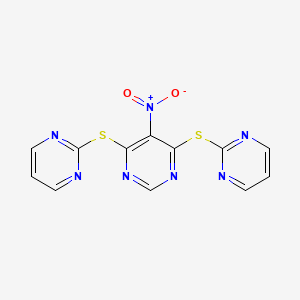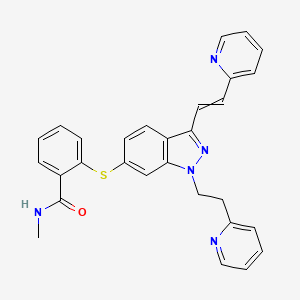
5-Dimethylamino-3-methyl-3-phenyl-pentan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Dimethylamino-3-methyl-3-phenyl-pentan-2-one is a synthetic compound that belongs to the class of cathinones Cathinones are a group of compounds structurally related to the naturally occurring stimulant cathinone, found in the khat plant
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Dimethylamino-3-methyl-3-phenyl-pentan-2-one typically involves the reaction of a suitable precursor with dimethylamine. One common method is the condensation of 3-methyl-3-phenyl-pentan-2-one with dimethylamine in the presence of a reducing agent such as sodium borohydride. The reaction is carried out under controlled conditions, typically at room temperature, to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required standards for various applications.
化学反应分析
Types of Reactions
5-Dimethylamino-3-methyl-3-phenyl-pentan-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides, cyanides, and amines can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
科学研究应用
Chemistry: Used as a precursor in the synthesis of other complex organic compounds.
Biology: Studied for its effects on biological systems, including its potential as a stimulant.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of certain neurological disorders.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 5-Dimethylamino-3-methyl-3-phenyl-pentan-2-one involves its interaction with neurotransmitter systems in the brain. The compound is known to increase the release of dopamine, norepinephrine, and serotonin, leading to its stimulant effects. It acts on molecular targets such as transporters and receptors involved in the regulation of these neurotransmitters, thereby modulating their levels and activity in the brain.
相似化合物的比较
Similar Compounds
Methcathinone: A structurally similar compound with similar stimulant properties.
Mephedrone: Another cathinone derivative with psychoactive effects.
Ethylone: A synthetic cathinone with similar chemical structure and effects.
Uniqueness
5-Dimethylamino-3-methyl-3-phenyl-pentan-2-one is unique due to its specific structural features, which confer distinct pharmacological properties. Its dimethylamino group and phenyl ring contribute to its unique interaction with neurotransmitter systems, differentiating it from other similar compounds.
属性
CAS 编号 |
7500-13-2 |
|---|---|
分子式 |
C14H22BrNO |
分子量 |
300.23 g/mol |
IUPAC 名称 |
5-(dimethylamino)-3-methyl-3-phenylpentan-2-one;hydrobromide |
InChI |
InChI=1S/C14H21NO.BrH/c1-12(16)14(2,10-11-15(3)4)13-8-6-5-7-9-13;/h5-9H,10-11H2,1-4H3;1H |
InChI 键 |
XSAVGACSSSQHCY-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C(C)(CCN(C)C)C1=CC=CC=C1.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


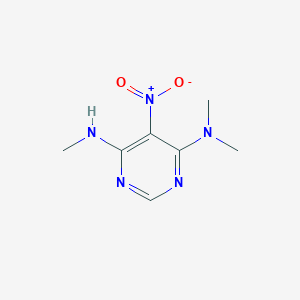
![6-[(4-Phenyl-1,3-thiazol-2-yl)sulfonyl]quinazoline-2,4-diamine](/img/structure/B14011333.png)
![2-[(2,4-dioxo-1H-pyrimidin-6-yl)methylsulfanyl]acetic acid](/img/structure/B14011348.png)

![2-Amino-5-[[1-(carboxymethylamino)-3-[2-(4-hydroxyanilino)-2-oxoethyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B14011359.png)


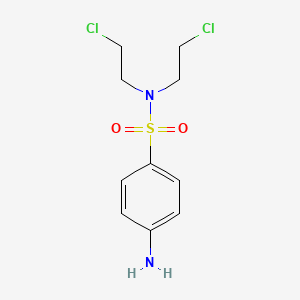
![9-tosyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B14011374.png)
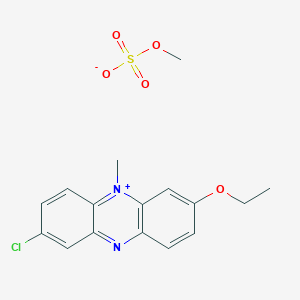
![9,10-Dimethoxy-3-(2-methylprop-2-enyl)-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one](/img/structure/B14011380.png)
